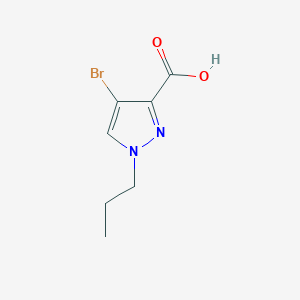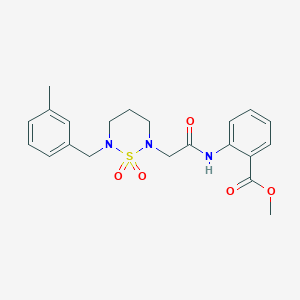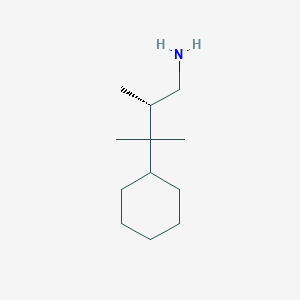![molecular formula C17H16FN3O4 B2793415 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1903770-48-8](/img/structure/B2793415.png)
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, a complex organic molecule, exhibits fascinating chemical properties due to its unique structure. This compound belongs to the benzo-oxazepine and dihydropyridine chemical families, characterized by the presence of a fluorinated benzo-oxazepine moiety attached to a dihydropyridine scaffold. Its structural complexity and functional groups present opportunities for diverse chemical reactions and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis methods. A common approach begins with the preparation of the 7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine precursor. This step often includes the fluorination of a suitable benzo-oxazepine intermediate, followed by further derivatization to introduce the oxo group.
The next critical step is the synthesis of the dihydropyridine scaffold. Typically, this involves a Hantzsch dihydropyridine synthesis, where the 7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine derivative undergoes cyclization with aldehydes, ammonia or amines, and β-ketoesters under acidic or basic conditions.
The final step involves coupling these two intermediates via amide bond formation, often utilizing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), and catalytic amounts of DMAP (4-dimethylaminopyridine) to yield the final compound.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes follows the same general synthetic principles, but with optimization for yield, purity, and cost-efficiency. Continuous flow chemistry and automated synthesis platforms can be employed to enhance reaction control and throughput.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo a variety of chemical reactions due to its multiple reactive functional groups. Common reactions include:
Oxidation: The dihydropyridine moiety can be oxidized to form pyridine derivatives.
Reduction: The oxazepine ring can be reduced under hydrogenation conditions to yield dihydro-derivatives.
Substitution: The fluorine atom on the benzo-oxazepine ring can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: Amide bonds within the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas.
Substitution: Nucleophiles such as alkoxides, thiols, or amines in the presence of suitable solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Hydrolysis: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) aqueous solutions.
Major Products
Depending on the specific reactions, products include oxidized pyridine derivatives, reduced dihydro-oxazepine derivatives, substituted aromatic compounds, and hydrolyzed amides yielding carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide finds application in various scientific fields:
Chemistry: As a building block for the synthesis of more complex molecules and studying reaction mechanisms.
Biology: Potentially used in exploring protein-ligand interactions due to its fluorine moiety.
Medicine: Investigated for pharmacological activities, including potential anti-cancer, anti-inflammatory, or anti-viral properties.
Industry: Utilized in developing novel materials or as intermediates in fine chemical production.
Wirkmechanismus
The biological activity of this compound often hinges on its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The fluorinated benzo-oxazepine moiety can enhance binding affinity and specificity due to its electronic properties. This interaction can modulate biological pathways by either inhibiting or activating target proteins, leading to a cascade of biochemical events that manifest as therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
When compared to other compounds within the benzo-oxazepine and dihydropyridine families, N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity.
Similar Compounds:
7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine derivatives
1,6-dihydropyridine-3-carboxamide derivatives
These similar compounds may share some chemical properties or biological activities, but this compound’s unique structure often results in distinct and valuable functionalities, making it a compound of particular interest in research and application.
And that wraps up the article! Anything here catch your eye?
Eigenschaften
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4/c18-13-2-3-14-12(7-13)9-21(16(23)10-25-14)6-5-19-17(24)11-1-4-15(22)20-8-11/h1-4,7-8H,5-6,9-10H2,(H,19,24)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXRUJSRMRRDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERIDINE](/img/structure/B2793332.png)
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-phenylacetamide](/img/structure/B2793333.png)
![3-Methylidene-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2793335.png)
![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2793340.png)

![2-(2-Furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2793342.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B2793345.png)
![5-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2793347.png)



![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2793353.png)

